
Acanthoside B
Overview
Description
Acanthoside B is a lignan compound found in the plant species P. villosa. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-amnesic effects . The molecular formula of this compound is C28H36O13, and it has a molecular weight of 580.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acanthoside B can be synthesized through various chemical reactions involving the coupling of specific phenolic compounds. The synthetic route typically involves the use of protective groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of solvents like acetonitrile and methanol, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the roots of Eleutherococcus senticosus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Acanthoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory Effects
Acanthoside B has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can attenuate NLRP3-mediated pyroptosis, which is a form of programmed cell death associated with inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as ulcerative colitis .
Cardiovascular Protection
Studies have highlighted the cardioprotective effects of this compound, particularly in the context of myocardial ischemia. The compound appears to influence pathways related to oxidative stress and inflammation, thereby providing a protective effect on cardiac tissues . Additionally, metabolites derived from this compound may contribute to the modulation of gut microbiota, further enhancing cardiovascular health through the production of beneficial short-chain fatty acids .
Neuroprotective Applications
Research indicates that this compound may play a role in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. Its mechanisms may involve the modulation of neuronal signaling pathways and reduction of neuroinflammation .
Research Findings and Case Studies
Potential Applications in Drug Development
Given its diverse pharmacological effects, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Its ability to inhibit key inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.
- Cardioprotective Agents : Further research into its cardiovascular benefits could lead to novel treatments for heart diseases.
- Neuroprotective Therapies : Ongoing studies may reveal its effectiveness in treating neurodegenerative disorders.
Mechanism of Action
Acanthoside B exerts its effects through multiple molecular targets and pathways:
Oxidative/Inflammatory Systems: It regulates oxidative stress by scavenging free radicals and modulating antioxidant enzyme levels.
Cholinergic System: Enhances cholinergic function by inhibiting acetylcholinesterase activity.
Neurotropic Pathways: Activates the TrkB/CREB/BDNF pathway, promoting neuroprotection and cognitive enhancement.
Comparison with Similar Compounds
Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.
Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.
Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .
Biological Activity
Acanthoside B, a bioactive compound derived from the plant Saussurea europaea, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is classified as a lignan glycoside. Its molecular formula is C₁₈H₂₄O₉, and it features a complex structure that contributes to its pharmacological properties. The compound undergoes metabolic conversion in the body, primarily yielding syringaresinol, which has been identified as a significant metabolite with potent biological effects .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : It has been shown to reduce oxidative stress markers in various models, enhancing the levels of glutathione (GSH) and decreasing malondialdehyde (MDA) levels in brain tissues .
- Neuroprotective Effects : In animal models of Alzheimer's disease (AD), this compound demonstrated significant improvement in cognitive function. It ameliorated scopolamine-induced cognitive dysfunction by enhancing cholinergic signaling and increasing expression of muscarinic receptors in the brain .
- Anti-inflammatory Properties : The compound exhibits strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and decreasing nitric oxide (NO) production .
- Antidiabetic Effects : this compound has been reported to possess α-glucosidase inhibitory activity, suggesting potential benefits in managing blood glucose levels .
Case Studies and Experimental Data
- Cognitive Dysfunction Model :
- Oxidative Stress Model :
- Inflammation Model :
Data Table
Q & A
Basic Research Questions
Q. What in vitro assays are commonly used to evaluate the antioxidant activity of Acanthoside B, and what parameters should researchers consider?
this compound’s antioxidant capacity is typically assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Key parameters include:
- IC50 values : Reported as 9.9 µM (DPPH) and 12.7 µM (ABTS) .
- Reaction time and temperature : Standardized protocols (e.g., 30-minute incubation at 37°C) to ensure reproducibility.
- Positive controls : Ascorbic acid or Trolox for comparison. Researchers should validate results with complementary assays (e.g., FRAP) and ensure compound solubility in assay buffers.
Q. How should this compound be stored and handled in laboratory settings to maintain stability?
this compound is supplied as a solid and should be:
- Stored at -20°C to ensure stability for ≥4 years .
- Protected from light and moisture to prevent degradation.
- Reconstituted in DMSO or ethanol (depending on experimental requirements) at concentrations ≤10 mM to avoid solubility issues.
Q. What in vivo models are used to study this compound’s effects on cognitive function?
The scopolamine-induced amnesic mouse model is widely used. Key endpoints include:
- Behavioral tests : Morris water maze or passive avoidance to assess memory improvement.
- Oxidative stress markers : Reduced malondialdehyde (MDA) and increased superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in hippocampal tissue .
- Molecular pathways : Activation of TrkB/CREB/BDNF signaling, measured via Western blot or ELISA.
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound’s in vitro and in vivo anti-inflammatory efficacy?
Discrepancies may arise due to:
- Bioavailability : this compound’s hydrophilic nature may limit cellular uptake in vitro, whereas in vivo metabolic processes (e.g., hydrolysis to aglycones) could enhance activity .
- Dosage and administration : Oral vs. intraperitoneal routes may affect pharmacokinetics.
- Model specificity : LPS-induced NO production in macrophages (in vitro) vs. LPS-induced acute lung injury (ALI) in mice (in vivo). Recommendation : Use pharmacokinetic profiling (e.g., LC-MS) to track metabolite formation and correlate with activity .
Q. What experimental strategies can elucidate this compound’s mechanism of action in neuroprotection?
A multi-omics approach is recommended:
- Transcriptomics : RNA sequencing to identify differentially expressed genes in hippocampal tissue.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify TrkB/CREB/BDNF pathway proteins.
- Metabolomics : LC-MS to track oxidative stress markers (e.g., MDA, glutathione ratios). Cross-validation with siRNA knockdown or CRISPR-Cas9 models can confirm target specificity .
Q. What are the gaps in current systematic reviews on this compound’s therapeutic potential, and how can they be addressed?
Existing reviews lack:
- Dose-response meta-analysis : Pooled data on effective dosages across studies.
- Comparative efficacy : Head-to-head studies vs. other lignans (e.g., syringaresinol).
- Long-term toxicity data : Most studies focus on acute effects. Solution : Follow PRISMA guidelines and use databases like PubMed, Web of Science, and Embase for comprehensive literature retrieval .
Q. Methodological Guidelines
Table 1. Key Experimental Parameters for this compound Studies
Parameter | In Vitro Recommendations | In Vivo Recommendations |
---|---|---|
Solubility | DMSO (≤0.1% final concentration) | PBS or carboxymethylcellulose suspension |
Dosage Range | 1–50 µM (cell-based assays) | 10–50 mg/kg (mouse models) |
Key Assays | DPPH/ABTS, NO inhibition (RAW 264.7) | Morris water maze, histopathology |
Analytical Tools | HPLC-UV for purity validation | LC-MS/MS for pharmacokinetics |
Table 2. Critical Findings from this compound Studies
Study Focus | Model Used | Key Outcome | Reference |
---|---|---|---|
Antioxidant Activity | DPPH/ABTS assays | IC50 = 9.9–12.7 µM | |
Cognitive Enhancement | Scopolamine-induced mice | ↑ SOD, CAT, GPX; ↓ MDA in hippocampus | |
Anti-inflammatory Effects | LPS-induced RAW 264.7 macrophages | Inhibition of NO production (IC50 = 18.2 µM) |
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994623 | |
Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-79-0 | |
Record name | Acanthoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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